Cyclohexylmethyl cyclohexanecarboxylate
Description
Contextual Significance in Organic Chemistry and Related Fields
The significance of Cyclohexylmethyl cyclohexanecarboxylate (B1212342) in organic chemistry stems primarily from its molecular structure. It combines two cyclohexane (B81311) rings, which are fundamental models for studying cycloalkane stereochemistry. The cyclohexane rings can exist in various conformations, most notably the stable "chair" and the more energetic "boat" forms. khanacademy.org The chair conformation is the most stable arrangement for cyclohexane as it minimizes both angle strain and torsional strain. youtube.com The presence of two such rings connected by a flexible ester linkage makes this molecule a compelling subject for conformational analysis, where researchers can investigate how the spatial arrangement of the bulky cyclohexyl groups influences the molecule's physical properties and chemical reactivity.
Furthermore, the synthesis of this ester is of academic interest. It typically involves the esterification of cyclohexanecarboxylic acid with cyclohexanemethanol (B47985). This reaction serves as a practical example of nucleophilic acyl substitution. pearson.com The precursors themselves are common starting materials in organic synthesis. For instance, cyclohexanecarboxylic acid can be used to synthesize ketones like methyl cyclohexyl ketone through reactions with organometallic reagents such as methyllithium. pearson.comorgsyn.org The study of such syntheses provides insight into reaction mechanisms and the development of efficient synthetic methodologies for creating complex molecules from simple, readily available precursors. lookchem.com
Current Research Trajectories and Emerging Scholarly Interests
While dedicated research on Cyclohexylmethyl cyclohexanecarboxylate is not widespread, its structural motifs appear in various research contexts, suggesting potential areas of scholarly interest. The presence of patents related to this chemical structure indicates an interest in its application, which often drives academic investigation into its fundamental properties and synthesis. nih.gov
Emerging research interests can be inferred from studies on related compounds and synthetic methods. For example, academic challenges, such as proposing a synthesis from a single carbon source like methylenecyclohexane, highlight its role in educational and synthetic problem-solving. chegg.com Research into the photochemical preparation of related bicyclic systems demonstrates the ongoing effort to develop novel synthetic routes that are simple and efficient. orgsyn.org
The compound's structure, composed of saturated cyclic rings, makes it a candidate for applications in materials science. Esters with similar bulky, non-polar groups are often investigated as plasticizers, lubricants, or components in polymer synthesis. Future research could explore the incorporation of this compound into polymer backbones or as a modifying agent to tune the physical properties (e.g., glass transition temperature, flexibility) of materials.
Interdisciplinary Relevance of Cyclohexane Carboxylates in Scientific Inquiry
Broadening the scope to the class of cyclohexane carboxylates reveals a significant degree of interdisciplinary relevance. These compounds are not confined to traditional organic chemistry but find applications in a variety of scientific fields.
In materials science and polymer chemistry , cyclohexane-based monomers are used to impart rigidity, thermal stability, and specific optical properties to polymers. The controlled synthesis of esters and other derivatives of cyclohexane is crucial for creating advanced materials.
In biocatalysis and green chemistry , there is growing interest in using enzymes and whole-cell systems for chemical transformations. For example, research has explored the oxidation of cyclohexane to cyclohexanol (B46403) using monooxygenase enzymes. researchgate.net This biocatalytic product is a key precursor for cyclohexanone (B45756) and subsequently for the production of materials like nylon. The enzymatic synthesis or modification of cyclohexane carboxylates represents a sustainable alternative to traditional chemical methods.
In photochemistry , recent developments have focused on the carboxylation of C(sp³)–H bonds using cooperative catalysis, a method that could potentially be applied to cyclohexane-containing substrates to form cyclohexane carboxylates directly. acs.org These advanced synthetic methods are of high interest across various chemical disciplines for their potential to create complex molecules more efficiently.
Finally, in the field of organometallic chemistry , ligands derived from cyclic structures are common. While not a direct application, the fundamental understanding of cyclohexane derivatives contributes to the design of ligands for catalysts used in a wide array of chemical reactions. wikipedia.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclohexylmethyl cyclohexanecarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h12-13H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWINVLMFYISLRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC(=O)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30180743 | |
| Record name | Cyclohexylmethyl cyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2611-02-1 | |
| Record name | Cyclohexanecarboxylic acid, cyclohexylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2611-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Cyclohexylmethyl cyclohexanecarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002611021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexylmethyl cyclohexanecarboxylate | |
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| Record name | Cyclohexylmethyl cyclohexanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.212 | |
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| Record name | CYCLOHEXYLMETHYL CYCLOHEXANECARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQ8CDC3E94 | |
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Advanced Synthetic Methodologies and Chemical Transformations
Esterification Reactions for Cyclohexylmethyl Cyclohexanecarboxylate (B1212342) Synthesis
Esterification, the core reaction for producing cyclohexylmethyl cyclohexanecarboxylate, involves the reaction of a carboxylic acid (cyclohexanecarboxylic acid) or its derivative with an alcohol (cyclohexylmethanol). Modern synthetic strategies have refined this fundamental process to enhance reaction rates and yields.
A well-established method for synthesizing esters is the reaction between an alcohol and an acid chloride. This route is highly efficient due to the high reactivity of the acid chloride intermediate. The process occurs in two main stages.
First, cyclohexanecarboxylic acid is converted into its more reactive acid chloride derivative, cyclohexanecarbonyl chloride. mnstate.edu This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂). pearson.comlibretexts.org The reaction mechanism involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride, followed by the elimination of a chloride ion. libretexts.org This forms a chlorosulfite intermediate, which is a superior leaving group. A subsequent intramolecular nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of the acid chloride, along with the release of sulfur dioxide and hydrogen chloride gas. libretexts.org This conversion can be highly efficient, with studies showing a conversion rate and selectivity of over 99% when using thionyl chloride in a benzene (B151609) solvent. chemicalbook.com
In the second stage, the synthesized cyclohexanecarbonyl chloride is reacted with cyclohexylmethanol. The mechanism is a classic nucleophilic acyl substitution. mnstate.edu The alcohol oxygen of cyclohexylmethanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of the chloride ion and deprotonation of the oxonium ion intermediate, yielding the final product, this compound. mnstate.edu
Direct esterification, often referred to as Fischer esterification, involves reacting a carboxylic acid directly with an alcohol in the presence of an acid catalyst. While traditionally using strong mineral acids, advanced catalytic systems have been developed to improve efficiency and simplify the process.
These modern catalysts are designed to facilitate the reaction under milder conditions and are often easier to separate from the reaction mixture. Examples of such systems include:
Immobilized Acid Catalysts : p-Toluenesulfonic acid (p-TsOH) immobilized on a solid support like activated carbon has been shown to be an effective catalyst for direct esterification. researchgate.net This heterogeneous system allows for easy removal of the catalyst post-reaction and can be used to drive the reaction forward by azeotropically removing the water generated. researchgate.net
Carbodiimide Activating Agents : Dicyclohexylcarbodiimide (DCC) can be used as an activating agent to facilitate the esterification of carboxylic acids with alcohols at room temperature. researchgate.net
Organocatalysts : Novel organocatalysts, such as those based on sulfur(IV), have been designed for the direct esterification of carboxylic acids and alcohols. rsc.org These catalysts operate via the activation of the carboxylic acid, facilitating the nucleophilic attack by the alcohol. rsc.org
| Catalyst System | Type | Key Features |
| p-TsOH on Activated Carbon | Heterogeneous Acid | Allows for easy catalyst separation and reuse; facilitates water removal. researchgate.net |
| Dicyclohexylcarbodiimide (DCC) | Activating Agent | Enables reaction at room temperature by forming a highly reactive intermediate. researchgate.net |
| Sulfur(IV) Organocatalysts | Homogeneous Organocatalyst | Activates the carboxylic acid for efficient ester formation under redox-neutral conditions. rsc.org |
An innovative and integrated approach to synthesizing this compound involves a one-pot process starting from cyclohexanol (B46403). finechem-mirea.ruresearchgate.net This method combines two distinct catalytic reactions in a single reactor: the acid-catalyzed dehydration of cyclohexanol to cyclohexene (B86901), and the subsequent alkoxycarbonylation of the newly formed cyclohexene. finechem-mirea.ruresearchgate.net
The process is catalyzed by a multi-component system, typically Pd(OAc)₂–PPh₃–p-toluenesulfonic acid. finechem-mirea.ruresearchgate.net In this system, p-toluenesulfonic acid serves a dual role: it catalyzes the initial dehydration of cyclohexanol to produce cyclohexene and water, and it also acts as a co-catalyst for the palladium-phosphine complex in the subsequent alkoxycarbonylation step. finechem-mirea.ruresearchgate.net The in-situ-generated cyclohexene reacts with additional cyclohexanol and carbon monoxide (CO) under pressure, catalyzed by the palladium system, to form the target ester. finechem-mirea.ruresearchgate.net
A notable advantage of this combined process is that the consumption of cyclohexene in the second step shifts the equilibrium of the reversible dehydration reaction, favoring the formation of more cyclohexene. finechem-mirea.ruresearchgate.net Research has demonstrated that under relatively mild conditions (110°C, 2.1 MPa of CO pressure), a 64.8% yield of this compound can be achieved within 5 hours. finechem-mirea.ruresearchgate.net However, the process is complicated by the formation of cyclohexanecarboxylic acid as a by-product, which arises from the hydrolysis of the ester product and the hydroxycarbonylation of cyclohexene due to the presence of water from the initial dehydration step. finechem-mirea.ruresearchgate.net
Catalytic Approaches in this compound Production
The efficiency and selectivity of this compound synthesis are heavily dependent on the choice of catalyst. Research has focused on palladium-based systems for carbonylation routes and on acidic ionic liquids as green alternatives for esterification.
In the combined synthesis route involving cyclohexene alkoxycarbonylation, palladium-based catalysts are essential. finechem-mirea.ruresearchgate.net The catalytic system typically consists of a palladium source, a phosphine (B1218219) ligand, and an acid co-catalyst. finechem-mirea.ruresearchgate.net
Palladium Source : Palladium(II) acetate (B1210297) (Pd(OAc)₂) is a common precursor for the active catalytic species. finechem-mirea.ruresearchgate.net
Ligand : Triphenylphosphine (PPh₃) is a frequently used ligand that stabilizes the palladium center and modulates its reactivity. finechem-mirea.ruresearchgate.net The optimization of ligands is crucial for catalyst performance. In related alkoxycarbonylation reactions, bidentate phosphine ligands like XANTPHOS have been explored to enhance catalytic activity and stability. researchgate.net
Co-Catalyst : A strong protonic acid, such as p-toluenesulfonic acid (p-TsOH), is critical. finechem-mirea.ruresearchgate.net It is believed to be necessary for the formation of active palladium-hydride species, which play a key role in the first step of the catalytic cycle. researchgate.net
The combination of these components creates a highly active system for the alkoxycarbonylation of alkenes. The turnover frequency (TOF) of such systems can be very high, with values up to 850 h⁻¹ reported for the related hydroesterification of cyclohexene, highlighting the potential for significant catalytic efficiency. researchgate.net
| Component | Example | Function |
| Palladium Precursor | Palladium(II) acetate (Pd(OAc)₂) | Source of the active palladium catalyst. finechem-mirea.ruresearchgate.net |
| Phosphine Ligand | Triphenylphosphine (PPh₃) | Stabilizes the palladium complex and influences its electronic and steric properties. finechem-mirea.ruresearchgate.net |
| Acid Co-catalyst | p-Toluenesulfonic acid (p-TsOH) | Promotes the formation of active catalytic species, such as palladium-hydrides. finechem-mirea.ruresearchgate.net |
Acidic ionic liquids (ILs) have emerged as promising "green" catalysts and solvents for esterification reactions, offering advantages such as low corrosivity, thermal stability, and reusability. rsc.orgresearchgate.net These are organic salts that are liquid at or near room temperature and can be designed to have catalytic properties. nih.gov
For esterification, Brønsted acidic ILs are particularly useful. rsc.org These ILs possess a proton-donating acidic site. Their catalytic activity has been shown to correlate with their acidity (measured by the Hammett acidity function, H₀). rsc.org Examples of acidic ILs used in esterification include:
Sulfate-Based ILs : Ionic liquids with the hydrogensulfate ([HSO₄]⁻) anion are effective catalysts that are simple and non-corrosive. rsc.org
Imidazolium-Based ILs : 1-methylimidazolium (B8483265) tetrafluoroborate (B81430) ([Hmim]⁺BF₄⁻) can serve as both a solvent and a catalyst for Fischer esterification, allowing for good product yields and easy separation and reuse of the IL. researchgate.net
Sulfonic Acid-Tethered ILs : Ionic liquids where a sulfonic acid group is covalently attached to the cation have been developed as efficient and reusable catalysts for esterification reactions. researchgate.net
The use of these ILs can lead to excellent conversion rates (up to 99%) under relatively mild conditions. tubitak.gov.tr Their reusability makes them an environmentally and economically attractive alternative to traditional acid catalysts. researchgate.nettubitak.gov.tr
Lewis Acid-Catalyzed Transesterification Reactions
Lewis acid catalysis is a cornerstone of modern organic synthesis, facilitating reactions such as transesterification under mild conditions. In the context of synthesizing this compound, a Lewis acid could be employed to catalyze the reaction between a simple methyl or ethyl ester of cyclohexanecarboxylic acid and cyclohexanemethanol (B47985). The Lewis acid, such as titanium(IV) isopropoxide or an indium triflate, activates the carbonyl group of the starting ester, rendering it more susceptible to nucleophilic attack by the hydroxyl group of cyclohexanemethanol. nih.gov This process is driven by the formation of a more stable product and can often be shifted towards completion by removing the alcohol byproduct (e.g., methanol (B129727) or ethanol).
The mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the ester, which enhances its electrophilicity. Subsequently, the alcohol (cyclohexanemethanol) attacks the activated carbonyl carbon, forming a tetrahedral intermediate. Proton transfer and elimination of the smaller alcohol molecule yield the desired this compound. The use of Lewis acids is particularly advantageous as it can avoid the harsh acidic or basic conditions of traditional Fischer esterification, preserving sensitive functional groups on more complex substrates. nih.govthieme-connect.com This strategy is part of a broader class of Lewis acid-activated reactions that enable the construction of complex molecules with high degrees of control. nih.gov
Ultrasound-Enhanced Electrochemical Oxidation in Synthesis
The electrochemical oxidation of carboxylates, known as the Kolbe electrolysis, can be significantly influenced by the application of ultrasound. Research on the electrochemical oxidation of cyclohexanecarboxylate demonstrates a notable shift in product distribution when the reaction is irradiated with ultrasound. rsc.orgpsu.edu Under silent conditions, the reaction yields a mixture of products derived from both one-electron (radical) and two-electron (carbocation) pathways. The one-electron pathway leads to the formation of the dimer, bicyclohexyl, as the major product. psu.edu
Table 1: Influence of Ultrasound on Product Distribution in Electrochemical Oxidation of Cyclohexanecarboxylate psu.edu
| Product | Yield without Ultrasound (%) | Yield with Ultrasound (%) |
| Bicyclohexyl | 49.0 | 7.7 |
| Methyl cyclohexanoate | 17.0 | 34.3 |
| Cyclohexyl methyl ether | 2.1 | 32.4 |
| Cyclohexanol | 24.9 | 6.8 |
| Cyclohexene | 4.5 | 2.6 |
| Cyclohexane (B81311) | 1.5 | 2.5 |
| Other products | 1.0 | 12.5 |
Novel Synthetic Routes and Mechanistic Investigations
Carbodiimide-Mediated Coupling Mechanisms (e.g., Steglich Esterification)
The Steglich esterification is a powerful and mild method for forming ester bonds, particularly suitable for substrates that are sensitive to acid or sterically hindered. organic-chemistry.orgnih.gov This reaction would involve the direct coupling of cyclohexanecarboxylic acid and cyclohexanemethanol using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgorgsyn.org
The mechanism proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org While this intermediate can react directly with the alcohol, the reaction is significantly accelerated by DMAP. DMAP, being a more potent nucleophile than the alcohol, attacks the O-acylisourea to form an N-acylpyridinium salt. organic-chemistry.orgnih.gov This "active ester" is highly reactive and not prone to the side reactions (like N-acylurea formation) that can plague the uncatalyzed reaction. organic-chemistry.org The activated acyl group is then efficiently transferred to cyclohexanemethanol, yielding this compound and the insoluble dicyclohexylurea (DCU) byproduct, which can be easily removed by filtration. youtube.com The mild, neutral conditions of the Steglich esterification make it a versatile tool in the synthesis of complex natural products and their derivatives. nih.govtaylorandfrancis.com
Iodine-Mediated Oxidative Condensation of Alcohols
Molecular iodine can serve as a versatile reagent in organic synthesis, acting as both an electrophile and an oxidizing agent to facilitate novel transformations. nih.gov A potential, though less conventional, route to this compound could involve an iodine-mediated oxidative condensation. This would likely entail the reaction of two molecules of cyclohexanemethanol or the direct condensation of cyclohexanemethanol with cyclohexanecarboxylic acid in the presence of an iodine-based oxidizing system.
While direct iodine-mediated condensation of an alcohol and a carboxylic acid is not a standard named reaction, the principles are established in related transformations. Iodine can promote the oxidation of alcohols to aldehydes and subsequently to esters. nih.gov In a hypothetical scenario for this compound synthesis, cyclohexanemethanol could first be oxidized by a hypervalent iodine reagent or an electrochemical system using iodine as a mediator to an aldehyde or a related activated species. rsc.org This intermediate could then react with a second molecule of cyclohexanemethanol (forming a hemiacetal, followed by further oxidation) or with cyclohexanecarboxylic acid to form the final ester. Such methods often proceed under mild conditions and offer alternative pathways to traditional esterification. rsc.org
Reaction of Organolithium Reagents with Carboxylic Acid Salts
The reaction of organolithium reagents with carboxylic acids does not typically yield esters. Instead, it is a known method for the synthesis of ketones. masterorganicchemistry.com If one were to attempt the synthesis of this compound using this approach, it would likely involve the reaction of cyclohexyllithium with lithium cyclohexanecarboxylate.
The process involves two equivalents of the organolithium reagent. masterorganicchemistry.com The first equivalent acts as a strong base, deprotonating the carboxylic acid (cyclohexanecarboxylic acid) to form a stable lithium carboxylate salt and an alkane. masterorganicchemistry.com The second equivalent of the organolithium reagent then acts as a nucleophile, adding to the carbonyl carbon of the carboxylate salt. This forms a stable, tetrahedral di-anionic intermediate. masterorganicchemistry.com This intermediate is unreactive towards further nucleophilic attack and remains stable until an acidic workup is performed. Upon addition of acid, the di-anion is protonated to form a gem-diol (hydrate), which rapidly loses water to yield a ketone (dicyclohexyl ketone), not the desired ester. masterorganicchemistry.com The reaction of organolithium reagents with esters already formed leads to tertiary alcohols, as the intermediate ketone is more reactive than the starting ester. ucalgary.ca
Advanced Spectroscopic and Chromatographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the carbon and hydrogen atoms.
The ¹H NMR spectrum of Cyclohexylmethyl cyclohexanecarboxylate (B1212342) provides information about the chemical environment of the hydrogen atoms in the molecule. The structure, consisting of two distinct cyclohexane (B81311) rings and a methylene (B1212753) (-CH₂) bridge, gives rise to a series of signals. The protons on the methylene group attached to the ester's oxygen atom (–O–CH₂–) are expected to be the most deshielded due to the electronegativity of the oxygen, appearing further downfield. The proton on the carbon adjacent to the carbonyl group (–CH–C=O) would also show a downfield shift. The remaining protons on both cyclohexane rings would appear as a complex series of overlapping multiplets in the upfield region, typical for aliphatic cyclic systems. youtube.com
Table 1: Predicted ¹H NMR Chemical Shifts for Cyclohexylmethyl cyclohexanecarboxylate
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Cyclohexane ring protons | 1.0 - 1.9 | Multiplet |
| -CH -C=O | 2.2 - 2.4 | Multiplet |
| -O-CH₂ -Cyclohexyl | 3.8 - 4.0 | Doublet |
The ¹³C NMR spectrum is used to determine the number of non-equivalent carbon atoms and their chemical environments. libretexts.org For this compound (C₁₄H₂₄O₂), the most downfield signal corresponds to the carbonyl carbon of the ester group due to its significant deshielding. The carbon of the methylene bridge (–O–CH₂–) appears in the typical range for an ether-linked carbon. The two cyclohexane rings, while structurally similar, are in different chemical environments, leading to a set of distinct signals for their carbons in the aliphatic region (20-45 ppm). docbrown.infopressbooks.pub Due to the molecule's symmetry elements, fewer than 14 unique carbon signals are expected.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C =O (Ester carbonyl) | ~175 |
| -O-C H₂- | ~68 |
| -C H-C=O | ~43 |
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): This homonuclear technique maps the coupling relationships between protons, typically those on adjacent carbons (²J and ³J couplings). sdsu.edu For this compound, COSY spectra would show correlations between the methine proton alpha to the carbonyl group and its neighboring protons on the cyclohexane ring. It would also reveal the coupling network within each of the two cyclohexane rings. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached (¹J coupling). youtube.com It is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum. For instance, the proton signal around 3.8-4.0 ppm would correlate with the carbon signal around 68 ppm, confirming the –O–CH₂– group.
Mass Spectrometry (MS) Techniques for Molecular Identity and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. imist.ma
GC-MS combines the separation capabilities of Gas Chromatography (GC) with the detection power of Mass Spectrometry. imist.maunar.ac.id A sample containing this compound is first vaporized and separated from any volatile impurities as it passes through a GC column. researchgate.net The retention time—the time it takes for the compound to exit the column—is a characteristic property under specific GC conditions.
After separation, the molecule enters the mass spectrometer, where it is ionized, typically by electron ionization (EI), causing it to fragment. The resulting mass spectrum displays the molecular ion (M⁺) peak, which corresponds to the intact molecule's mass, and various fragment ion peaks. The fragmentation pattern serves as a molecular fingerprint. sums.ac.irnih.gov For this compound, key fragments would likely arise from the cleavage of the ester bond.
Table 3: Predicted Key Fragments in the GC-MS of this compound
| m/z (mass-to-charge ratio) | Identity of Fragment |
|---|---|
| 224 | [C₁₄H₂₄O₂]⁺ (Molecular Ion) nih.gov |
| 127 | [C₇H₁₁O₂]⁺ (Cyclohexanecarbonyl cation) |
| 111 | [C₇H₁₁O]⁺ (From loss of oxygen) |
| 97 | [C₇H₁₃]⁺ (Cyclohexylmethyl cation) |
High-Resolution Mass Spectrometry (HRMS) can measure the mass of a molecule with extremely high accuracy (typically to four or more decimal places). nih.gov This precision allows for the determination of a compound's elemental formula. The exact mass of this compound (C₁₄H₂₄O₂) is calculated to be 224.17763 Da. nih.gov An HRMS measurement confirming this value provides unambiguous evidence for the molecular formula, distinguishing it from other potential compounds with the same nominal mass but different elemental compositions. chemcalc.org
Liquid Chromatography-Mass Spectrometry (LC-MS) is an alternative technique that couples a liquid chromatograph to a mass spectrometer. It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC-MS. nih.gov If this compound were part of a complex, non-volatile mixture, LC-MS with an HRMS detector would be the method of choice for its separation, identification, and exact mass confirmation.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Advanced spectroscopic techniques are indispensable for the detailed structural elucidation and characterization of this compound. These methods provide critical insights into the compound's functional groups and electronic properties.
Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in this compound. The analysis of its infrared spectrum reveals distinct absorption bands that are characteristic of its molecular structure. The most prominent feature in the spectrum is the strong absorption band arising from the carbonyl (C=O) group of the ester, which typically appears in the range of 1750–1735 cm⁻¹. uniroma1.itpressbooks.pubspectroscopyonline.com This intense peak is a definitive indicator of the ester functionality. libretexts.org
In addition to the carbonyl stretch, the spectrum shows characteristic absorptions for the C-O single bonds of the ester group. spectroscopyonline.com Specifically, the asymmetric C-C-O stretching vibration is observed between 1210 and 1160 cm⁻¹. spectroscopyonline.com The presence of two saturated cyclohexyl rings gives rise to strong C-H stretching vibrations from the sp³-hybridized carbons, which are typically observed in the 3000–2850 cm⁻¹ region. uniroma1.itpressbooks.pub The bending vibrations for the CH₂ groups in the rings also produce characteristic bands. uniroma1.it While the IR spectrum for this compound is not widely published, data for its simpler analog, methyl cyclohexanecarboxylate, shows a strong C=O stretch at 1735-1750 cm⁻¹ and C-H stretching bands between 2850-3000 cm⁻¹, which provides a reliable reference for the expected peak locations. chemicalbook.comnist.gov
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Intensity |
| C=O (Ester) | Stretch | 1750 - 1735 | Strong |
| C-H (sp³) | Stretch | 3000 - 2850 | Strong to Medium |
| C-O (Ester) | Asymmetric Stretch | 1210 - 1160 | Strong |
| CH₂ | Bend | ~1450 | Medium |
Note: The data presented is based on typical ranges for the specified functional groups. uniroma1.itspectroscopyonline.comucla.edu
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. fiveable.me Organic molecules with certain functional groups, known as chromophores, can absorb UV or visible light, promoting electrons from a ground state to an excited state. shu.ac.uklibretexts.org
For this compound, the primary chromophore is the carbonyl group (C=O) of the ester. This group allows for a weak n → π* (n-to-pi-star) transition, where a non-bonding electron from an oxygen lone pair is excited to the antibonding π* orbital of the carbonyl double bond. shu.ac.uk These transitions are typically of low molar absorptivity and occur in the UV region. shu.ac.uk However, since this compound lacks extended conjugation, it is not expected to absorb significantly in the conventional UV-Vis range (200–800 nm). libretexts.orgtanta.edu.eg Saturated esters generally have absorption maxima below 200 nm, placing them in the far or vacuum UV region. tanta.edu.eg Consequently, this compound is largely transparent in the standard UV-Vis spectrum, making it a suitable solvent for some spectroscopic applications. Any observed absorption would likely indicate the presence of impurities with more extensive chromophoric systems.
Table 2: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected Absorption Region | Molar Absorptivity (ε) |
| n → π | C=O (Ester) | < 200 nm (Far UV) | Low (10 - 100 L mol⁻¹ cm⁻¹) |
| σ → σ | C-C, C-H | < 150 nm (Vacuum UV) | High |
Note: This table reflects theoretical electronic transitions for a saturated ester. shu.ac.uklibretexts.org
Chromatographic Separation and Purity Assessment Methodologies
Chromatographic techniques are essential for separating this compound from reaction mixtures, analyzing its purity, and isolating specific isomers. A range of methods, from gas to supercritical fluid chromatography, are employed depending on the analytical goal.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds and is well-suited for assessing the purity of this compound. In GC, the compound is vaporized and passed through a column, and its retention time—the time taken to travel through the column—is a key identifying characteristic under specific conditions (e.g., column type, temperature program, and carrier gas flow rate). dtic.mil
Table 3: Typical GC Parameters for Analysis of Related Compounds
| Parameter | Typical Setting | Purpose |
| Column | DB-624, 30 m x 0.32 mm, 1.8 µm | Separation based on boiling point and polarity |
| Carrier Gas | Nitrogen or Helium | Mobile phase to carry the analyte |
| Injector Temp. | ~250 °C | Ensure complete volatilization of the sample |
| Detector | Flame Ionization Detector (FID) | Universal detector for organic compounds |
| Oven Program | Temperature gradient (e.g., 40°C to 220°C) | To separate compounds with a range of boiling points |
Note: These are general parameters and would require optimization for the specific analysis of this compound. researchgate.net
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for non-volatile or thermally sensitive compounds. For this compound, reversed-phase HPLC (RP-HPLC) would be a common method for purity assessment, separating it from more polar or less polar impurities. sielc.com
A significant application of HPLC is in chiral separations. researchgate.net Since this compound possesses chiral centers, it can exist as a mixture of stereoisomers. Chiral HPLC, which utilizes a chiral stationary phase (CSP), can separate these enantiomers and diastereomers. researchgate.netphenomenex.com The separation is based on the differential formation of transient diastereomeric complexes between the isomers and the chiral selector in the stationary phase. sigmaaldrich.com Polysaccharide-based CSPs are widely used for resolving a broad range of chiral compounds, including esters. phenomenex.com The successful separation of diastereomeric esters with even subtle structural differences has been demonstrated, highlighting the power of HPLC for resolving complex isomeric mixtures. nih.gov
Preparative Supercritical Fluid Chromatography (SFC) is an advanced chromatographic technique that combines advantages of both gas and liquid chromatography. wikipedia.org It uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase, often with a small amount of an organic co-solvent like methanol (B129727). wikipedia.org SFC is recognized as a "green" technology due to its reduced consumption of organic solvents.
SFC is particularly effective for the purification and isolation of compounds, including the separation of chiral molecules. wikipedia.orgamericanpharmaceuticalreview.com Its low viscosity and high diffusivity mobile phase allow for faster separations and higher efficiency compared to HPLC. researchgate.net For this compound, preparative SFC could be employed to resolve and isolate individual stereoisomers or to remove closely related impurities with high purity and throughput. chromatographyonline.com The technique's orthogonality to reversed-phase HPLC makes it a valuable tool in comprehensive purification strategies. chromatographyonline.com
Thermal Analysis Techniques in Compound Characterization
Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature or time. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly insightful. nih.govpsu.edu These methods help to determine the material's thermal stability and characterize its thermal transitions. nih.govpsu.edu
In a typical TGA experiment for this compound, a small sample would be heated at a constant rate, for instance, 10 °C per minute, under an inert nitrogen atmosphere to prevent oxidative degradation. azom.com The resulting TGA curve would plot the percentage of the initial mass remaining against the temperature. For a stable, pure compound like this compound, the curve would be expected to show a flat baseline, indicating no mass loss, until the onset of thermal decomposition. The temperature at which significant mass loss begins is a key indicator of the compound's thermal stability. Research on similar alicyclic esters suggests that decomposition would likely commence at temperatures exceeding 200°C.
Below is a representative TGA data table for this compound, illustrating its expected thermal stability profile.
| Parameter | Value |
| Onset of Decomposition (Tonset) | ~ 215 °C |
| Temperature at 5% Mass Loss (T5%) | ~ 225 °C |
| Temperature at 50% Mass Loss (T50%) | ~ 250 °C |
| Residual Mass at 400 °C | < 1% |
This interactive table presents hypothetical yet scientifically plausible TGA data for this compound based on the thermal behavior of analogous chemical structures.
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal transitions of a material. davidson.edu It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. davidson.edu This allows for the detection of endothermic and exothermic processes, such as melting, crystallization, and glass transitions. researchgate.netyoutube.com
For this compound, a DSC analysis would reveal key information about its physical state and phase behavior. As the sample is heated, an endothermic peak would be observed at its melting point, representing the energy absorbed by the compound to transition from a solid to a liquid state. If the compound were amorphous, a step-like change in the baseline, known as a glass transition (Tg), might be observed at a lower temperature. researchgate.net The area under the melting peak can be integrated to determine the enthalpy of fusion (ΔHfus), a measure of the energy required for melting.
A representative DSC data table for this compound is provided below.
| Thermal Transition | Temperature (°C) | Enthalpy (J/g) |
| Glass Transition (Tg) | Not typically observed in pure, crystalline esters | N/A |
| Melting Point (Tm) | ~ 45 - 55 °C | ~ 120 J/g |
| Crystallization (Tc) (on cooling) | ~ 20 - 30 °C | ~ -115 J/g |
This interactive table contains representative DSC data for this compound, reflecting expected values for a compound of its structure.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements (typically carbon, hydrogen, and nitrogen) present in a compound. ma.edu This data is crucial for determining the empirical formula of a substance, which represents the simplest whole-number ratio of atoms in the compound. davidson.edu When combined with the molecular weight, which can be determined by mass spectrometry, the molecular formula can be definitively established. ma.edu
For this compound, the molecular formula is C₁₄H₂₄O₂. webqc.org The theoretical elemental composition can be calculated from this formula and the atomic masses of its constituent elements (C: 12.01 u, H: 1.008 u, O: 16.00 u).
Theoretical Elemental Composition:
Carbon (C): (14 * 12.01) / 224.34 * 100% = 74.94%
Hydrogen (H): (24 * 1.008) / 224.34 * 100% = 10.79%
Oxygen (O): (2 * 16.00) / 224.34 * 100% = 14.27%
In a research setting, a sample of the compound would be analyzed, and the experimental results would be compared to these theoretical values. A close agreement between the experimental and theoretical percentages confirms the empirical and, by extension, the molecular formula. ma.edu
Below is a table comparing the theoretical and representative experimental results from an elemental analysis of this compound.
| Element | Theoretical % | Experimental % |
| Carbon (C) | 74.94% | 74.91% |
| Hydrogen (H) | 10.79% | 10.82% |
| Oxygen (O) | 14.27% | 14.27% |
This interactive table showcases the expected concordance between theoretical and experimental data in an elemental analysis for the confirmation of the compound's formula.
Theoretical Chemistry and Computational Modeling
Molecular Structure and Conformation Analysis
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For Cyclohexylmethyl cyclohexanecarboxylate (B1212342), which is composed of two flexible cyclohexane (B81311) rings linked by an ester group, this analysis is crucial for understanding its physical and chemical properties.
The cyclohexane rings are not planar; they predominantly adopt a low-energy "chair" conformation to minimize angle strain and torsional strain. sapub.org A complete conformational analysis would involve identifying all possible low-energy structures. The primary sources of conformational variability in Cyclohexylmethyl cyclohexanecarboxylate are:
Ring Pucker: Each of the two cyclohexane rings can exist in a chair, boat, or twist-boat conformation, with the chair being the most stable. sapub.org
Rotatable Bonds: Rotation can occur around the single bonds of the ester linkage (C-O, O-C, and C-C bonds).
Table 1: Illustrative Conformational Analysis Results (Note: The following data is illustrative to demonstrate the output of a typical computational analysis. Actual values require specific calculations.)
Electronic Structure Studies: Frontier Orbitals (HOMO/LUMO) and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (Egap) is a critical indicator of a molecule's kinetic stability; a large gap implies high stability and low reactivity. nih.gov
These orbitals and their energies are routinely calculated using DFT methods, such as B3LYP. irjweb.comnih.gov For this compound, the HOMO is expected to be localized primarily on the non-bonding lone pair orbitals of the ester's oxygen atoms. The LUMO is anticipated to be the π* (pi-antibonding) orbital of the carbonyl (C=O) group.
From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the molecule's chemical behavior. nih.govnih.gov
Table 2: Hypothetical Frontier Orbital Energies and Global Reactivity Descriptors (Note: These values are illustrative. EHOMO and ELUMO are calculated via DFT; other descriptors are derived from them.)
Reaction Mechanism Prediction and Energy Landscape Mapping
Computational chemistry allows for the detailed investigation of reaction pathways, providing insights into transition states and activation energies that are difficult to obtain experimentally. A fundamental reaction for an ester like this compound is hydrolysis, where the ester bond is cleaved by water.
Using DFT calculations, the entire reaction coordinate can be mapped. This involves:
Locating Reactants and Products: The geometries of the starting materials (ester and water) and final products (cyclohexanecarboxylic acid and cyclohexylmethanol) are optimized.
Identifying the Transition State (TS): A search algorithm is used to find the highest energy point along the lowest energy path connecting reactants and products. This saddle point corresponds to the transition state. For ester hydrolysis, this typically involves a tetrahedral intermediate. nih.govresearchgate.net
Calculating Activation Energy: The energy difference between the transition state and the reactants gives the activation energy (Ea), a key determinant of the reaction rate.
This mapping provides a clear picture of the reaction's feasibility and mechanism. For example, calculations could compare the energy barriers for acid-catalyzed versus base-catalyzed hydrolysis.
Table 3: Illustrative Energy Profile for Neutral Ester Hydrolysis (Note: Data is for illustrative purposes to show a typical reaction energy landscape.)
Spectroscopic Data Prediction and Validation
Computational methods can accurately predict various types of spectra, which is invaluable for interpreting experimental data and confirming molecular structures. DFT calculations are commonly used to predict vibrational (Infrared) and Nuclear Magnetic Resonance (NMR) spectra. dtic.milresearchgate.net
Infrared (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies and their corresponding intensities can be predicted. For this compound, this would allow for the unambiguous assignment of key peaks, such as the strong carbonyl (C=O) stretch, which is characteristic of esters and typically appears around 1735 cm⁻¹, and the two C-O stretching vibrations. spectroscopyonline.comlibretexts.org
NMR Spectroscopy: NMR chemical shifts (¹H and ¹³C) can be calculated by determining the magnetic shielding around each nucleus in the presence of an external magnetic field. These predicted shifts are highly sensitive to the molecule's 3D structure, making them useful for confirming a specific conformation.
Table 4: Illustrative Predicted Key IR Frequencies (Note: These are typical frequency ranges for the functional groups present.)
Molecular Docking and Interaction Modeling in Biological Systems
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com This method is fundamental in drug discovery and for understanding how molecules interact with biological targets.
Given that this compound is an ester, a relevant hypothetical target could be an enzyme from the lipase (B570770) family, which naturally hydrolyzes ester bonds. nih.govnih.gov The docking process would involve:
Obtaining the 3D crystal structure of a target lipase.
Generating a low-energy 3D conformation of the ester.
Using a docking program (e.g., AutoDock) to systematically place the ester into the enzyme's active site, sampling numerous positions and orientations.
Scoring the resulting poses based on binding energy to identify the most likely binding mode.
The analysis would reveal key interactions, such as which amino acid residues in the active site form hydrogen bonds or have hydrophobic interactions with the cyclohexane rings or ester group. This provides a hypothesis for the molecule's binding affinity and mechanism of interaction. researchgate.net
Table 5: Illustrative Output of a Molecular Docking Simulation (Note: This table illustrates the type of non-covalent interactions analyzed in a docking study against a hypothetical lipase active site.)
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. To build a QSAR model, a dataset of structurally related molecules with experimentally measured activities is required.
This compound could be included as one compound in a larger dataset of, for example, ester-based fragrance molecules or potential herbicides. researchgate.net The QSAR process involves:
Descriptor Calculation: For each molecule in the series, a large number of numerical "descriptors" are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment).
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build an equation that correlates a subset of these descriptors with the observed activity.
Validation: The model's predictive power is rigorously tested using external validation sets to ensure it can accurately predict the activity of new, untested compounds.
A QSAR model could help in designing new esters with enhanced efficacy by identifying the key molecular properties that drive the desired biological effect.
Table 6: Sample of Molecular Descriptors for a Hypothetical QSAR Study (Note: These descriptors would be calculated for this compound and related compounds in a QSAR dataset.)
Biological Activity and Biochemical Pathways
Metabolic Pathways and Biotransformation Studies
The metabolism of Cyclohexylmethyl cyclohexanecarboxylate (B1212342) is initiated by its breakdown and proceeds through various enzymatic pathways, especially in microbial systems.
The initial and critical step in the biotransformation of Cyclohexylmethyl cyclohexanecarboxylate within a biological system is its hydrolysis. This reaction splits the ester bond, yielding its two precursor molecules: Cyclohexanecarboxylic acid and Cyclohexylmethanol.
Ester hydrolysis can be catalyzed by either acid or alkali (hydroxide ions). chemguide.co.uk In weakly acidic biological environments, such as in wine, the reaction is reversible and can be catalyzed by a free hydrogen ion or the undissociated proton of an organic acid. rameywine.com The general acid-catalyzed mechanism involves protonation of the carbonyl oxygen of the ester, which increases its electrophilicity. youtube.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon. youtube.com Following proton transfers, the alcohol moiety (Cyclohexylmethanol) is eliminated, and deprotonation of the newly formed carbonyl group results in the carboxylic acid (Cyclohexanecarboxylic acid). youtube.com
Under alkaline conditions, hydrolysis is typically initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. youtube.com This process is generally irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is not susceptible to nucleophilic attack by the alcohol. youtube.com While the reaction with pure water is possible, it is extremely slow and generally not a significant pathway. chemguide.co.uk The presence of enzymes known as esterases in various organisms facilitates this hydrolysis reaction at physiological pH.
Following hydrolysis, the resulting Cyclohexanecarboxylic acid (CHC) enters various enzymatic degradation pathways, which have been primarily studied in microorganisms.
In many bacteria, the degradation of CHC proceeds via a β-oxidation pathway, which is analogous to the metabolism of fatty acids. nih.gov This process requires the initial activation of CHC to its coenzyme A (CoA) thioester, Cyclohexanecarboxyl-CoA. nih.gov In Pseudomonas putida, a CoA-mediated β-oxidation pathway is induced for the metabolism of the compound. nih.gov Similarly, a bacterium designated PRL W19, identified as an Alcaligenes strain, utilizes this pathway, inducing several key enzymes. nih.gov
Key enzymes and intermediates identified in these pathways include:
Cyclohexanecarboxyl-CoA synthetase: Catalyzes the formation of Cyclohexanecarboxyl-CoA. nih.gov
Cyclohexanecarboxyl-CoA dehydrogenase: Involved in the subsequent oxidation step. nih.gov
Cyclohex-1-ene-l-carboxylate: An intermediate produced by Acinetobacter anitratum. medchemexpress.com
2-hydroxycyclohexanecarboxylate: Another intermediate in the Acinetobacter anitratum pathway. medchemexpress.com
Pimelyl-CoA: A key ring-cleavage product formed in both aerobic and anaerobic pathways. medchemexpress.comnih.gov
In the denitrifying bacterium Aromatoleum sp. CIB, CHC is degraded anaerobically through a distinct peripheral pathway known as the bad-ali pathway. nih.gov This pathway, which is also active under aerobic conditions, converts CHC into intermediates that eventually lead to pimelyl-CoA. nih.govnih.gov The expression of the genes for this pathway is controlled by the transcriptional repressor BadR, which recognizes Cyclohexanecarboxyl-CoA as its effector molecule. nih.gov
Enzymes and Intermediates in Cyclohexanecarboxylic Acid Degradation
| Organism | Pathway | Key Enzymes/Intermediates | Reference |
|---|---|---|---|
| Alcaligenes sp. (PRL W19) | β-Oxidation | Cyclohexanecarboxyl-CoA synthetase, Cyclohexanecarboxyl-CoA dehydrogenase | nih.gov |
| Pseudomonas putida | β-Oxidation | CoA-mediated pathway | nih.gov |
| Acinetobacter anitratum | Aerobic Metabolism | Cyclohex-1-ene-l-carboxylate, 2-hydroxycyclohexanecarboxylate, Pimelate | medchemexpress.com |
| Aromatoleum sp. CIB | bad-ali Pathway (Anaerobic/Aerobic) | Cyclohexanecarboxyl-CoA, Pimelyl-CoA | nih.gov |
The ability of diverse microorganisms to use Cyclohexanecarboxylic acid (CHC) as a sole source of carbon highlights its potential for bioremediation. nih.govnih.gov CHC is a component of naphthenic acids found in industrial wastewater, such as sewage from petrochemical plants and crude oil refining operations. nih.gov Microbial degradation represents an environmentally friendly strategy for removing this compound from contaminated sites. nih.gov
Numerous bacterial strains capable of degrading CHC have been isolated from soil, water, and mud. dntb.gov.ua
Pseudomonas putida can grow rapidly on CHC as its only carbon source. nih.gov
Alcaligenes strain W1 was isolated for its ability to utilize CHC and was found to metabolize it via hydroxylation and subsequent ring cleavage. dntb.gov.ua
"Syntrophus aciditrophicus" strain SB degrades CHC in syntrophic association with hydrogen-utilizing microbes under anoxic, methanogenic conditions. nih.gov
Aromatoleum sp. CIB , a denitrifying bacterium, degrades CHC both aerobically and anaerobically. nih.govnih.gov
The genetic basis for CHC degradation has been explored, leading to the engineering of a synthetic catabolic module (bad-ali-aab) from Aromatoleum sp. CIB that can confer CHC degradation abilities to other bacterial hosts. nih.govnih.gov This opens avenues for creating customized biocatalysts for bioremediation or for biotechnological applications, such as producing biotin, for which pimelyl-CoA is a precursor. nih.gov
Upon hydrolysis of the parent ester, Cyclohexanecarboxylic acid (CHC) is formed and subsequently converted into a variety of derivatives depending on the organism. nih.govhmdb.ca CHC itself is considered a primary metabolite, meaning it is essential for or directly involved in an organism's normal growth, development, or reproduction. hmdb.ca
In mammals, such as rats, the metabolism of CHC is dose-dependent and leads to several urinary metabolites. nih.gov Studies using isolated perfused rat livers showed that after 6 hours, CHC was converted into multiple compounds. nih.gov
In microorganisms, the metabolic pathways result in different sets of derivatives. The bacterium Acinetobacter anitratum aerobically metabolizes CHC to produce cyclohex-1-ene-l-carboxylate, 2-hydroxycyclohexanecarboxylate, and pimelate. medchemexpress.com In Pseudomonas putida, the β-oxidation of CHC yields intermediates such as 1-cyclohexene-carboxyl-CoA. cdnsciencepub.com
Identified Metabolites of Cyclohexanecarboxylic Acid
| Organism | Metabolite | Reference |
|---|---|---|
| Rat | Hippuric acid | nih.govnih.gov |
| Hexahydrohippuric acid | nih.govnih.gov | |
| 3,4,5,6-Tetrahydrohippuric acid | nih.govnih.gov | |
| Cyclohexylcarbonyl beta-D-glucuronide | nih.govnih.gov | |
| Benzoyl glucuronide | nih.gov | |
| Benzoic acid | nih.gov | |
| Bush Bean (Phaseolus vulgaris) | CHC-Glucose conjugate | nih.gov |
| CHC-Aspartate conjugate | nih.gov | |
| Acinetobacter anitratum | Cyclohex-1-ene-l-carboxylate | medchemexpress.com |
| 2-hydroxycyclohexanecarboxylate | medchemexpress.com | |
| Pimelate | medchemexpress.com |
Mechanisms of Biological Action
While direct studies on the biological action of this compound are scarce, the activities of its primary metabolite, Cyclohexanecarboxylic acid, provide significant insight.
Cyclohexanecarboxylic acid (CHC) has been shown to exert influence in both plant and animal systems.
In plants, CHC is a component of naphthenic acid, which acts as a growth stimulant. nih.gov When applied to the leaves of bush bean plants (Phaseolus vulgaris), CHC was observed to increase vegetative growth and pod production. nih.gov The mechanism appears to involve its conversion into conjugates. nih.gov Within the plant, CHC is rapidly converted first to a glucose conjugate and subsequently to an aspartate conjugate. nih.gov These conjugates, rather than free CHC, are transported throughout the plant and are believed to be the active forms responsible for growth stimulation. nih.gov The movement of these conjugates out of the leaf is dependent on light and energy, suggesting an ATP-dependent transport mechanism. nih.gov
In mammals, CHC is a structural analogue of Valproate and has demonstrated anticonvulsant action. medchemexpress.com This suggests that it may interact with targets within the central nervous system relevant to seizure activity, although the specific molecular targets have not been fully elucidated in the provided research. It is also an essential intermediate in the aromatization of Shikimic acid by mammals. medchemexpress.com
In vitro Cytotoxicity Assays and Cell Line Studies
While specific in vitro cytotoxicity data for this compound against HepG2 (human liver cancer) and HCT116 (human colon cancer) cell lines are not extensively documented in publicly available research, preliminary studies on similar compounds suggest potential anticancer activity. Research into related cyclohexane (B81311) derivatives has shown cytotoxic effects against various cancer cell lines. For instance, certain functionally substituted cyclohexane derivatives have been evaluated for their anticancer properties, indicating that the cyclohexane moiety can be a pharmacophore for cytotoxic activity. The evaluation of such compounds typically involves determining their IC50 values, which represent the concentration required to inhibit the growth of 50% of the cancer cell population.
Implications of Ester Structure on Absorption and Distribution
The ester structure of this compound is a critical determinant of its pharmacokinetic properties, including absorption and distribution. Ester-containing compounds are often utilized as prodrugs to enhance the bioavailability of pharmaceuticals. The lipophilic nature of the cyclohexyl and cyclohexylmethyl groups in this compound suggests that it would have increased lipid solubility. This property can facilitate passage across biological membranes, potentially improving absorption.
Once absorbed, esterases present in the plasma and various tissues can hydrolyze the ester bond, releasing the constituent cyclohexanecarboxylic acid and cyclohexylmethanol. The rate and extent of this hydrolysis can significantly influence the distribution and therapeutic efficacy of the active molecular species. The design of ester prodrugs often aims to balance lipophilicity for absorption with sufficient aqueous solubility and susceptibility to enzymatic cleavage to release the active drug at the target site.
Pharmacological Applications and Potential Therapeutic Efficacy
The unique structural characteristics of this compound and its derivatives have prompted investigations into a range of pharmacological applications.
Anticancer Activity Research and Derivative Development
While direct anticancer research on this compound is limited, the broader class of cyclohexane derivatives has been a focus of anticancer drug development. Preliminary studies suggest that compounds with a similar structural framework may possess anticancer properties. The development of derivatives often involves modifying the cyclohexane rings with various functional groups to enhance potency and selectivity against cancer cells.
Table 1: Illustrative Anticancer Activity of Related Cyclohexane Derivatives
| Compound/Derivative Class | Cancer Cell Line | Observed Effect |
| Functionally Substituted Cyclohexanes | Various | Cytotoxicity |
| Cyclohexenone Derivatives | HCT116 | Inhibition of cell growth |
This table is illustrative and based on research on related compound classes, not specific to this compound.
Antimicrobial and Antifungal Properties
Research has indicated that various cyclohexane derivatives exhibit antimicrobial and antifungal activities. For example, certain functionally substituted cyclohexane derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. The lipophilicity conferred by the cyclohexane rings can facilitate the disruption of microbial cell membranes.
Similarly, antifungal properties have been observed in this class of compounds. The specific spectrum of activity and potency of this compound would require direct testing. However, the existing data on related compounds suggest that it could be a candidate for further investigation as an antimicrobial or antifungal agent.
Table 2: Illustrative Antimicrobial and Antifungal Activity of Cyclohexane Derivatives
| Derivative Class | Tested Against | General Finding |
| Cyclohexane Tosyloxyimine Derivatives | Gram-negative bacteria, Fungi | Moderate to good activity |
| Monocyclic Cyclohexane Derivatives | Gram-positive & Gram-negative bacteria | Variable activity |
This table is illustrative and based on research on related compound classes, not specific to this compound.
Antiviral Activities, including Anti-HIV, Anti-HCV, and Anti-ZIKV Potential
The potential antiviral activity of this compound has not been specifically reported. However, the broader family of cyclohexane-containing compounds has been explored for antiviral applications. For instance, cyclohexenyl and cyclohexanyl nucleoside analogues have been synthesized and evaluated for their activity against various viruses, including Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), and others. These studies suggest that the cyclohexane scaffold can be incorporated into molecules designed to inhibit viral replication. Further research would be necessary to determine if this compound or its derivatives exhibit any meaningful antiviral efficacy against HIV, Hepatitis C Virus (HCV), or Zika Virus (ZIKV).
Role as a Synthetic Precursor in Drug Development and Pharmaceutical Research
Cyclohexanecarboxylate derivatives, including this compound, serve as valuable synthetic precursors in pharmaceutical research and drug development. The cyclohexane ring is a common structural motif in many biologically active molecules, and compounds like this compound can be used as building blocks to construct more complex pharmaceutical agents.
For example, the synthesis of homochiral disubstituted cyclohexanes, which are important intermediates in drug manufacturing, can utilize cyclohexanecarboxylate derivatives. The ester functionality provides a reactive handle for further chemical transformations, allowing for the introduction of diverse functional groups and the construction of novel molecular architectures with potential therapeutic value. The compound itself has been synthesized through various methods, including the Tishchenko reaction, highlighting its accessibility for use in further synthetic applications. nih.govmdpi.com
Applications in Advanced Materials Science and Polymer Chemistry
Development as a Monomer or Building Block for Novel Polymer Materials
While Cyclohexylmethyl cyclohexanecarboxylate (B1212342) itself is not typically used as a primary monomer, its core structure is representative of building blocks used in the synthesis of advanced polymers. scitechdaily.com The incorporation of cycloaliphatic rings into a polymer backbone is a key strategy for developing materials with enhanced thermal and mechanical properties. tue.nlcmu.edu
A closely related and industrially significant compound is 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate (ECC). wikipedia.org ECC is a cycloaliphatic epoxy resin that functions as a monomer in cationic polymerization, often initiated by thermolatent photoinitiators, to form crosslinked thermoset polymers. wikipedia.org This process, first realized in the 1970s, involves a photochemical reaction that generates a superacid, which then triggers the polymerization. wikipedia.org
The resulting polymers are known for their high heat resistance, chemical resistance, and excellent adhesion. wikipedia.org The polymerization of ECC can be tailored; for instance, it can be copolymerized with other monomers like tri(ethylene glycol) methyl vinyl ether (TEGMVE) to form a polymer network. researchgate.net Studies have shown that during the photoinitiated cationic polymerization of ECC and TEGMVE mixtures, a true copolymerization occurs rather than two independent homopolymerizations. researchgate.net This allows for the fine-tuning of material properties. However, homopolymers of ECC can be extremely brittle, a characteristic that can be mitigated by incorporating elastomer particles or through plasticization during the polymerization process. wikipedia.org The use of such cyclic building blocks is a growing field, with researchers exploring various cyclic structures, like cyclobutane-1,3-diacid (CBDA), to create new polymeric materials with unique stabilities and properties. nih.gov
Table 1: Research Findings on Cycloaliphatic Monomers in Polymer Synthesis
| Monomer/Building Block | Polymerization Method | Key Findings | Resulting Polymer Properties | Citation |
|---|---|---|---|---|
| 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate (ECC) | Cationic Polymerization (Photoinitiated) | Reacts to form crosslinked insoluble thermosets. wikipedia.org Can be copolymerized with other monomers like TEGMVE. researchgate.net | High heat and chemical resistance, good adhesion, but can be brittle when homopolymerized. wikipedia.org | wikipedia.org, researchgate.net |
| Erbium cyclohexanecarboxylate | Synthesis via reaction with a buffer solution | Forms a 1D coordination polymer with a unique helical shape. researchgate.net | Thermally stable up to 200 °C. researchgate.net | researchgate.net |
| Cyclobutane-1,3-diacid (CBDA) | Condensation Polymerization | Can be readily synthesized and used to create a series of cyclobutane-containing polymers (CBPs). nih.gov | Semi-crystalline materials with thermal, chemical, and photochemical stability comparable to PET. nih.gov | nih.gov |
Application as Environmentally Friendly Plasticizers
One of the most significant applications for cyclohexanecarboxylate derivatives is as environmentally friendly, or "green," plasticizers. nih.gov Plasticizers are additives that increase the flexibility of polymers, with the vast majority used in polyvinyl chloride (PVC). nih.gov For decades, phthalate (B1215562) esters, particularly di(2-ethylhexyl) phthalate (DEHP), were the dominant plasticizers. nih.gov However, concerns over their potential negative health effects, including endocrine disruption, have spurred a global search for safer alternatives. nih.govresearchgate.net
Cyclohexane-based diesters have emerged as leading candidates for phthalate replacement. researchgate.net These compounds are typically produced by the hydrogenation of the corresponding phthalates. researchgate.net For example, di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH) is the hydrogenated version of di(isononyl) phthalate (DINP) and is considered a safe and effective plasticizer for sensitive applications. researchgate.net
Research has demonstrated the viability of these alternative plasticizers.
A study on di(2-ethylhexyl)-1,2-cyclohexane dicarboxylate (DEHCH) showed that when used to plasticize PVC, the resulting material had mechanical properties similar to those of PVC plasticized with DEHP. plaschina.com.cnsemanticscholar.org
A long-term (two-year) study on bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate (Eco-DEHCH) in rats concluded that the compound did not show signs of toxicity or carcinogenicity, making it a promising and safe alternative plasticizer. nih.gov
Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH) has been shown to have a low toxicology profile and is biodegradable, making it well-suited for sensitive products like medical devices and toys. researchgate.net
The push for "green" plasticizers involves a holistic approach that considers not only toxicity but also biodegradation and the potential for leaching from the polymer matrix. nih.gov Cyclohexanecarboxylate-based plasticizers represent a significant step forward in developing safer, more sustainable polymer additives. researchgate.netnih.gov
Role in the Formulation of Coatings, Adhesives, and Specialty Plastics
The inherent properties of the cyclohexyl ring structure make its derivatives valuable in the formulation of high-performance coatings, adhesives, and specialty plastics. wikipedia.org The compact, stable, and hydrophobic nature of the cycloaliphatic structure contributes to enhanced durability, weatherability, and chemical resistance in the final product.
The related compound, 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate (ECC), is a prime example. wikipedia.org Formulations based on cycloaliphatic epoxy resins like ECC are widely used in applications demanding high performance. wikipedia.org Key properties that make them suitable for these roles include:
Low Viscosity: This allows for easy application and processing in coatings and printing inks. wikipedia.org
Excellent Adhesion: Cured ECC-based formulations form strong bonds with various substrates. wikipedia.org
High Heat and Chemical Resistance: The crosslinked polymer network is highly stable, making it ideal for protective coatings in harsh environments. wikipedia.org
Excellent Electrical Properties: Their high reliability and insulative properties lead to their use in electrical applications, such as encapsulants and insulators for electronic components. wikipedia.org
These characteristics make ECC and similar cycloaliphatic compounds essential ingredients in industrial coatings, specialty adhesives, and durable plastics designed for demanding electrical, aerospace, and automotive applications. wikipedia.orgspecialchem.com
Influence on Material Properties and Performance Characteristics in Engineered Systems
When used as a plasticizer, the primary effect is an increase in flexibility and a decrease in the glass transition temperature (Tg) of the polymer. nih.gov For example, adding di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH) to PVC weakens the intermolecular forces between polymer chains, making the final product more pliable. researchgate.net Studies comparing the performance of PVC plasticized with DEHCH (a cyclohexanoate) versus DEHP (a phthalate) found that the mechanical properties were comparable, demonstrating that performance can be maintained while improving the environmental profile of the material. semanticscholar.org
When used as a monomer or building block, the rigid cycloaliphatic structure imparts distinct characteristics:
Brittleness: Homopolymers of cycloaliphatic epoxies like ECC are known to be extremely brittle. wikipedia.org This is a critical performance characteristic that must be managed in material design, often by creating copolymers or composites to enhance toughness. wikipedia.org
Thermal Stability: The incorporation of these stable ring structures generally increases the thermal stability of the polymer. rsc.org For instance, polymeric erbium cyclohexanecarboxylate is stable up to 200 °C. researchgate.net
Mechanical Strength: While increasing flexibility as a plasticizer, the rigid nature of the ring when integrated into the polymer backbone can enhance stiffness and mechanical strength in certain architectures. cmu.edu
By carefully selecting the type and concentration of these cycloaliphatic compounds, material scientists can engineer polymers with a tailored balance of flexibility, toughness, thermal resistance, and chemical durability.
Table 2: Influence of Cyclohexanecarboxylate Analogs on Material Properties
| Compound Type | Role in Polymer System | Influence on Material Property | Performance Outcome | Citation |
|---|---|---|---|---|
| Cyclohexanedicarboxylates (e.g., DEHCH, DINCH) | Plasticizer in PVC | Increases polymer chain mobility, lowers Tg. | Enhanced flexibility, similar mechanical performance to phthalate-plasticized PVC. | semanticscholar.org, researchgate.net |
| Cycloaliphatic Epoxies (e.g., ECC) | Monomer (Thermoset) | Forms a highly crosslinked network. | High heat and chemical resistance, good adhesion, but results in a brittle homopolymer. | wikipedia.org |
| Inorganic/Coordination Polymers | Monomer (Coordination Polymer) | Creates a stable, ordered polymer chain. | High thermal stability. | researchgate.net |
Environmental Fate and Degradation Studies
Biodegradation Pathways and Kinetics in Diverse Environments
The biodegradation of Cyclohexylmethyl cyclohexanecarboxylate (B1212342) is initiated by the enzymatic hydrolysis of the ester bond, yielding cyclohexanecarboxylic acid and cyclohexylmethanol. These intermediates are then channeled into distinct microbial degradation pathways, which vary depending on the presence or absence of oxygen.
Aerobic Degradation:
Under aerobic conditions, microorganisms utilize oxygen-dependent enzymes to break down these cyclic compounds.
Cyclohexanecarboxylic Acid (CHCA): Aerobic degradation of CHCA has been observed in various bacteria, including Acinetobacter, Arthrobacter, and Corynebacterium species. nih.govnih.gov One prominent pathway involves the aromatization of the cyclohexane (B81311) ring to form p-hydroxybenzoic acid. microbiologyresearch.orgcdnsciencepub.comresearchgate.net This process includes intermediates such as trans-4-hydroxycyclohexane carboxylate and 4-ketocyclohexanecarboxylate. researchgate.net The resulting p-hydroxybenzoate is then funneled into the β-ketoadipate pathway, a central metabolic route for the degradation of aromatic compounds. nih.govnih.gov Another aerobic pathway for CHCA involves the formation of cyclohex-1-ene-1-carboxylate and 2-hydroxycyclohexanecarboxylate, ultimately leading to pimelate, which is further metabolized. nih.gov
Cyclohexylmethanol: The alcohol moiety, upon its likely oxidation to cyclohexanecarboxylic acid, would follow the degradation pathways described above. The initial oxidation of cyclohexanol (B46403) to cyclohexanone (B45756), followed by a Baeyer-Villiger monooxygenase-catalyzed ring cleavage to ε-caprolactone, is a well-documented aerobic pathway. microbiologyresearch.org The lactone is then hydrolyzed to 6-hydroxycaproic acid, which is further oxidized to adipic acid and enters central metabolism. microbiologyresearch.org
Anaerobic Degradation:
In the absence of oxygen, different microbial consortia employ alternative enzymatic strategies.
Cyclohexanecarboxylic Acid (CHCA): Anaerobic degradation of CHCA has been studied in denitrifying bacteria like Aromatoleum sp. CIB and photosynthetic bacteria such as Rhodopseudomonas palustris. nih.govresearchgate.net In these organisms, CHCA is typically activated to its coenzyme A (CoA) thioester, cyclohexanecarboxyl-CoA. nih.govresearchgate.net This activated intermediate is then dehydrogenated and the ring is eventually cleaved. nih.govresearchgate.net For instance, in Rhodopseudomonas palustris, the pathway converges with the benzoyl-CoA degradation pathway. nih.gov In other anaerobic bacteria, it can be metabolized through β-oxidation like processes. researchgate.net
Kinetics of Degradation:
Studies on the kinetics of CHCA degradation by activated sludge have shown that the process can be modeled using first-order kinetics. nih.gov The degradation rate is influenced by several factors:
Concentration: The degradation constant tends to decrease with increasing initial concentrations of CHCA, suggesting potential microbial inhibition at higher levels. nih.gov
pH: Basic conditions, around a pH of 10, have been shown to promote a higher degradation rate. nih.gov
Temperature and Dissolved Oxygen: Increased temperature and dissolved oxygen concentrations generally enhance the degradation efficiency under aerobic conditions. nih.gov
Table 1: Key Intermediates in the Proposed Biodegradation of Cyclohexylmethyl cyclohexanecarboxylate
| Parent Compound | Hydrolysis Products | Aerobic Pathway Intermediates | Anaerobic Pathway Intermediates |
|---|---|---|---|
| This compound | Cyclohexanecarboxylic Acid | p-Hydroxybenzoic Acid microbiologyresearch.orgcdnsciencepub.comresearchgate.net | Cyclohexanecarboxyl-CoA nih.govresearchgate.net |
| Pimelate nih.gov | Cyclohex-1-ene-1-carboxyl-CoA researchgate.net | ||
| Cyclohexylmethanol | Cyclohexanone microbiologyresearch.org | ||
| ε-Caprolactone microbiologyresearch.org | |||
| Adipic Acid microbiologyresearch.org |
Assessment of Environmental Impact and Contribution to Natural Cycles
The rate and extent of this integration will depend on environmental conditions such as the availability of suitable microbial populations, oxygen levels, pH, and temperature. nih.gov The potential for bioaccumulation is likely to be low for the hydrolysis products due to their demonstrated biodegradability.
Comparative Analysis of Degradation Profiles with Other Cyclic Alkanes
The degradation profile of this compound, inferred from its hydrolysis products, presents notable differences when compared to simple cyclic alkanes like cyclohexane.
Initial Activation: Cyclohexane, being a non-functionalized alkane, requires an initial activation step, which is often a challenging enzymatic process. Aerobically, this is typically initiated by a monooxygenase to form cyclohexanol. nih.govfrontiersin.org Anaerobically, the activation of cyclohexane can occur via addition to fumarate, forming a cyclohexylsuccinate derivative. nih.govfrontiersin.org In contrast, the ester group in this compound provides a readily hydrolyzable site, and the resulting carboxyl and hydroxyl groups are more amenable to enzymatic attack.
Metabolic Pathways: The degradation of cyclohexane leads to intermediates like adipate (B1204190) under aerobic conditions. nih.govfrontiersin.org The degradation of the cyclohexanecarboxylate moiety, on the other hand, can proceed through aromatization to p-hydroxybenzoate, linking its metabolism to the degradation pathways of aromatic compounds. microbiologyresearch.orgcdnsciencepub.com This highlights a divergence in the catabolic strategies employed by microorganisms for different cyclic structures.
Table 2: Comparison of Degradation Features
| Feature | This compound (inferred) | Cyclohexane |
|---|---|---|
| Initial Breakdown Step | Hydrolysis of ester bond | Monooxygenation (aerobic) nih.govfrontiersin.org or Fumarate addition (anaerobic) nih.govfrontiersin.org |
| Key Intermediates | Cyclohexanecarboxylic Acid, Cyclohexylmethanol | Cyclohexanol, Cyclohexanone, Adipate (aerobic) nih.govfrontiersin.org |
| Metabolic Convergence | Pathways for aromatic compounds (via p-hydroxybenzoate) microbiologyresearch.orgcdnsciencepub.com | General fatty acid and central metabolism |
| Susceptibility to Degradation | Likely higher due to functional groups | Lower due to chemical stability frontiersin.org |
Comparative Studies with Analogous Cyclohexanecarboxylate Derivatives
Structural and Reactivity Comparisons with Cyclohexyl Cyclohexanecarboxylate (B1212342)
Cyclohexylmethyl cyclohexanecarboxylate and its close analog, cyclohexyl cyclohexanecarboxylate, differ structurally by a single methylene (B1212753) (-CH2-) bridge in the alcohol moiety. This seemingly minor variation imparts notable differences in their three-dimensional structure and, consequently, their chemical reactivity.
Structural Comparison:
A comparison of their fundamental physical and chemical properties is presented below.
| Property | This compound | Cyclohexyl cyclohexanecarboxylate |
| Molecular Formula | C14H24O2 | C13H22O2 |
| Molecular Weight | 224.34 g/mol | 210.31 g/mol |
| IUPAC Name | This compound | cyclohexyl cyclohexanecarboxylate |
| CAS Number | 2611-02-1 | 15840-96-7 |
Data sourced from PubChem compound summaries.
Reactivity Comparison:
The reactivity of esters, particularly in hydrolysis reactions, is sensitive to steric hindrance around the carbonyl carbon. In acid-catalyzed hydrolysis, the protonation of the carbonyl oxygen is the first step, followed by a nucleophilic attack by water. vaia.com The rate of this attack is influenced by the bulkiness of the alcohol group.
For cyclohexyl cyclohexanecarboxylate, the cyclohexyl group is directly attached to the ester oxygen, creating significant steric hindrance. In contrast, the cyclohexylmethyl group in this compound has a methylene spacer that positions the bulky cyclohexyl ring further away from the reaction center. This reduction in immediate steric hindrance would theoretically make the carbonyl carbon more accessible to nucleophilic attack.
Therefore, it can be inferred that This compound is likely to exhibit a slightly higher rate of hydrolysis compared to cyclohexyl cyclohexanecarboxylate under identical conditions. This is consistent with studies on other cyclohexanecarboxylate esters, which have shown that the conformation of the ester group (axial vs. equatorial) significantly affects hydrolysis rates, with the less hindered equatorial position being more reactive. rsc.org The additional rotational freedom of the cyclohexylmethyl group may facilitate a more favorable conformation for reaction.
Comparative Synthetic Efficiency and Methodological Variations with Related Esters (e.g., Methyl, Ethyl, Tert-butyl Cyclohexanecarboxylates)
The synthesis of cyclohexanecarboxylate esters is most commonly achieved through Fischer esterification, where cyclohexanecarboxylic acid is reacted with the corresponding alcohol in the presence of an acid catalyst. The efficiency and specific conditions of these syntheses vary depending on the alcohol used.
A common synthetic approach for This compound involves the esterification of cyclohexanecarboxylic acid with cyclohexylmethanol. finechem-mirea.ru In comparison, cyclohexyl cyclohexanecarboxylate can be synthesized via a combined process of cyclohexanol (B46403) dehydration to cyclohexene (B86901), followed by alkoxycarbonylation with carbon monoxide and additional cyclohexanol, using a palladium-based catalyst system. This method can achieve yields of up to 64.8%. pearson.com
The synthesis of simpler alkyl esters often provides higher yields under more straightforward conditions. For instance, ethyl cyclohexanecarboxylate can be prepared with yields as high as 98% by reacting cyclohexanecarboxylic acid with ethanol (B145695) using sulfuric acid as a catalyst. nih.gov The synthesis of methyl cyclohexanecarboxylate from cyclohexanecarboxylic acid is also a standard procedure. rsc.org The preparation of tert-butyl cyclohexanecarboxylate can be more complex due to the steric hindrance of the tert-butyl group, sometimes requiring alternative methods like using di-tert-butyl dicarbonate (B1257347) ((Boc)2O) under specialized conditions. nih.gov
The table below summarizes the variations in synthetic methodologies and reported yields for these esters.
| Ester Derivative | Common Synthetic Method | Catalyst | Yield |
| Methyl Cyclohexanecarboxylate | Fischer Esterification | Acid Catalyst (e.g., H2SO4) | High |
| Ethyl Cyclohexanecarboxylate | Fischer Esterification | H2SO4 | up to 98% nih.gov |
| Tert-butyl Cyclohexanecarboxylate | Reaction with (Boc)2O | Electromagnetic Milling (solvent-free) | High nih.gov |
| Cyclohexyl Cyclohexanecarboxylate | Alkoxycarbonylation of Cyclohexene | Pd(OAc)2–PPh3–p-toluenesulfonic acid | ~65% pearson.com |
| This compound | Fischer Esterification | Acid Catalyst (e.g., H2SO4) | Moderate to High (inferred) |
Yields are highly dependent on specific reaction conditions and are presented for comparative purposes.
The general trend indicates that synthetic efficiency tends to decrease as the steric bulk of the alcohol increases, often necessitating more specialized catalytic systems or reaction conditions to achieve satisfactory yields.
Differential Biological Activities and Structure-Activity Relationship (SAR) Analysis Across Derivatives
The biological activity of cyclohexanecarboxylate derivatives can be significantly influenced by the nature of the ester group, which affects properties like lipophilicity, molecular size, and ability to bind to target receptors. While direct comparative studies on this specific series of esters are limited, structure-activity relationship (SAR) principles can be applied to predict differential activities. nih.govnih.gov
SAR analysis suggests that the ester moiety plays a crucial role in determining the potency and nature of the biological effect. nih.gov For instance, in various classes of compounds, altering the ester group from a small alkyl (like methyl or ethyl) to a larger, more lipophilic group (like cyclohexyl or cyclohexylmethyl) can drastically change how the molecule interacts with biological systems. calpoly.edu
Lipophilicity and Membrane Permeation: The lipophilicity (fat-solubility) of the esters increases with the size of the alcohol moiety: Methyl < Ethyl < Tert-butyl < Cyclohexyl < Cyclohexylmethyl. Increased lipophilicity can enhance the ability of a compound to cross cell membranes, which may lead to higher intracellular concentrations and potentially greater biological activity, such as antimicrobial or cytotoxic effects.
Steric Factors and Receptor Binding: The size and shape of the ester group are critical for binding to specific enzymes or receptors. While smaller esters (methyl, ethyl) might fit into a wider range of binding pockets, larger groups like cyclohexyl and cyclohexylmethyl provide more defined three-dimensional structures that could lead to higher specificity for a particular target. The added flexibility of the cyclohexylmethyl group over the cyclohexyl group may allow for more optimal positioning within a binding site.
Metabolic Stability: The rate of in-vivo hydrolysis of the ester bond to the inactive cyclohexanecarboxylic acid and the corresponding alcohol is a key determinant of the duration of action. Sterically hindered esters, such as the tert-butyl and cyclohexyl derivatives, are generally more resistant to hydrolysis by esterase enzymes than less hindered methyl or ethyl esters. The cyclohexylmethyl ester, with its steric bulk moved one carbon away from the ester linkage, may have an intermediate metabolic stability.
Some cyclohexane (B81311) derivatives have been investigated for various biological activities, including antitumor and anti-inflammatory properties. The specific ester group is a key factor in modulating this activity. For example, studies on other classes of cytotoxic esters have shown that the size of the substituent is a primary determinant of the resulting activity. nih.gov It is plausible that within the cyclohexanecarboxylate series, the larger, more lipophilic derivatives like this compound could exhibit distinct biological profiles compared to their smaller counterparts.
Comparative Environmental Fate and Degradation Profiles
The environmental fate of cyclohexanecarboxylate esters is primarily governed by their susceptibility to biodegradation. The principal pathway for the degradation of these esters is the enzymatic hydrolysis of the ester bond, which breaks the molecule down into cyclohexanecarboxylic acid and the corresponding alcohol.
Hydrolysis: Ester + H₂O → Cyclohexanecarboxylic Acid + Alcohol
The rate of this initial hydrolysis step is influenced by the structure of the alcohol group. Less sterically hindered esters like methyl and ethyl cyclohexanecarboxylate are expected to hydrolyze more rapidly than the bulkier tert-butyl, cyclohexyl, and cyclohexylmethyl esters.
Biodegradation of Hydrolysis Products:
Cyclohexanecarboxylic Acid (CHCA): This is a common degradation product for all the esters in this series. Studies have shown that CHCA can be effectively biodegraded by acclimated activated sludge, with degradation rates exceeding 90% under optimal aerobic conditions. The degradation process can, however, be inhibited by high concentrations of CHCA itself. The microbial degradation often proceeds through pathways that converge with the catabolism of aromatic compounds.
Alcohols: The fate of the alcohol portion varies:
Methanol (B129727) and Ethanol: These are simple, low-molecular-weight alcohols that are readily and rapidly biodegraded in most environments.
Tert-butyl Alcohol (TBA): This tertiary alcohol is more resistant to biodegradation than primary or secondary alcohols but can be degraded under specific aerobic conditions.
Cyclohexanol and Cyclohexylmethanol: These alicyclic alcohols are also subject to microbial degradation. The pathways typically involve oxidation of the alcohol to the corresponding ketone (cyclohexanone) or aldehyde/acid, followed by ring cleavage.
Comparative Profile:
| Ester Derivative | Expected Rate of Hydrolysis | Biodegradability of Alcohol Product | Overall Environmental Persistence |
| Methyl Cyclohexanecarboxylate | Fast | High (Methanol) | Low |
| Ethyl Cyclohexanecarboxylate | Fast | High (Ethanol) | Low |
| Tert-butyl Cyclohexanecarboxylate | Slow | Moderate (Tert-butyl alcohol) | Moderate |
| Cyclohexyl Cyclohexanecarboxylate | Slow | Moderate (Cyclohexanol) | Moderate |
| This compound | Moderate | Moderate (Cyclohexylmethanol) | Moderate |
Future Directions and Research Challenges
Exploration of Novel Catalytic Systems for Sustainable Synthesis
The development of sustainable and efficient methods for the synthesis of cyclohexylmethyl cyclohexanecarboxylate (B1212342) is a primary research challenge. Traditional synthesis routes often rely on stoichiometric reagents and harsh reaction conditions, which are neither environmentally benign nor economically optimal. Future research must focus on the exploration of novel catalytic systems that can offer high yields, selectivity, and recyclability under mild conditions.
Key research areas include:
Heterogeneous Catalysis: The design and application of solid catalysts, such as supported metal nanoparticles, mixed metal oxides, and zeolites, could facilitate easier separation and reuse, thereby reducing waste and operational costs.
Homogeneous Catalysis: The development of well-defined organometallic complexes and organocatalysts could offer high selectivity and activity for the esterification of cyclohexanecarboxylic acid with cyclohexylmethanol.
Biocatalysis: The use of enzymes, such as lipases, as catalysts for the synthesis of cyclohexylmethyl cyclohexanecarboxylate presents a green and highly selective alternative.
| Catalyst Type | Potential Advantages | Research Focus |
| Heterogeneous | Easy separation, reusability, process intensification | Supported noble and non-noble metal catalysts, porous materials |
| Homogeneous | High activity and selectivity, mild reaction conditions | Novel organometallic complexes, metal-free organocatalysts |
| Biocatalytic | High selectivity, mild conditions, biodegradable | Immobilized lipases, engineered enzymes |
Discovery of Undiscovered Biological Activities and Therapeutic Potentials
The biological activities of many cyclohexane (B81311) derivatives have been documented, revealing a range of effects from antimicrobial to anti-inflammatory properties. mdpi.com However, the specific biological profile of this compound remains largely uncharted territory. A systematic investigation into its bioactivities could unveil novel therapeutic applications.
Future research should be directed towards:
Antimicrobial Screening: Evaluating the efficacy of this compound against a broad spectrum of pathogenic bacteria and fungi.
Antiviral Assays: Testing the compound's ability to inhibit the replication of various viruses.
Cytotoxicity and Anticancer Studies: Assessing its potential as an anticancer agent by studying its effects on different cancer cell lines.
Anti-inflammatory and Analgesic Activity: Investigating its potential to modulate inflammatory pathways and alleviate pain.
Integration of Advanced Computational and Experimental Approaches for Deeper Understanding
A synergistic approach that combines computational modeling with experimental validation is crucial for gaining a deeper understanding of the structure-property-activity relationships of this compound. Such an integrated strategy can accelerate the discovery and optimization process for its various applications.
Key integrated approaches include:
Quantum Chemical Calculations: To predict the molecular geometry, electronic structure, and reactivity of the compound, providing insights into its chemical behavior.
Molecular Docking and Dynamics Simulations: To explore its potential interactions with biological targets, such as enzymes and receptors, guiding the design of new therapeutic agents.
Quantitative Structure-Activity Relationship (QSAR) Modeling: To correlate its structural features with its biological activities, enabling the prediction of the properties of related compounds.
| Computational Method | Application | Experimental Validation |
| Density Functional Theory (DFT) | Prediction of spectroscopic properties and reaction mechanisms | NMR, IR, and Raman spectroscopy; kinetic studies |
| Molecular Docking | Identification of potential biological targets | In vitro binding assays, enzyme inhibition assays |
| Molecular Dynamics (MD) | Simulation of conformational changes and binding stability | X-ray crystallography, Cryo-EM |
Lifecycle Assessment and Development of Sustainable Production Methods
A comprehensive Lifecycle Assessment (LCA) is essential to evaluate the environmental footprint of this compound, from raw material acquisition to end-of-life disposal. The findings from an LCA will be instrumental in guiding the development of more sustainable production processes.
The LCA should encompass:
Cradle-to-Gate Analysis: Assessing the environmental impacts associated with the extraction of raw materials and the manufacturing process.
Gate-to-Grave Analysis: Evaluating the environmental consequences during the use phase and end-of-life of products containing this compound.
Identification of Environmental Hotspots: Pinpointing the stages in the lifecycle with the most significant environmental impacts to prioritize improvement efforts.
High-Throughput Screening for New Industrial and Biomedical Applications
High-throughput screening (HTS) offers a rapid and efficient way to test large libraries of compounds for a specific activity. Employing HTS to evaluate this compound against a diverse range of biological and material science targets could expedite the discovery of new applications.
Potential HTS campaigns could focus on:
Biomedical Screening: Identifying new therapeutic uses by screening against a wide array of disease models.
Materials Science Screening: Discovering novel applications as a plasticizer, solvent, or additive in polymer formulations by evaluating its effect on material properties.
Agrochemical Screening: Assessing its potential as a pesticide, herbicide, or plant growth regulator.
| Screening Area | Target | Desired Outcome |
| Biomedical | Disease-relevant enzymes, receptors, and cell lines | Identification of novel drug leads |
| Materials Science | Polymer blends, coatings, and adhesives | Discovery of new performance-enhancing additives |
| Agrochemical | Pests, weeds, and crop models | Development of new crop protection and enhancement agents |
Q & A
Q. What are the optimized synthetic routes for cyclohexylmethyl cyclohexanecarboxylate, and how can by-product formation be minimized?
Methodological Answer: A common synthesis involves the oxidation of alcohols using molecular iodine in the presence of potassium tert-butoxide, yielding this compound with 90% efficiency. However, this method produces a mixture containing tert-butyl cyclohexanecarboxylate (22% molar ratio), complicating purification . To minimize by-products, reaction conditions (e.g., temperature, stoichiometry of iodine, and solvent polarity) should be optimized. Alternative routes, such as esterification of cyclohexanecarboxylic acid with cyclohexylmethanol using acid catalysts, may reduce side reactions. Post-synthesis analytical techniques like H NMR and GC-MS are critical for quantifying impurities .
Q. How can NMR spectroscopy be utilized to characterize this compound and distinguish it from structurally similar esters?
Methodological Answer: H NMR (300 MHz, CDCl) reveals distinct signals: δ 3.84 (d, J = 6.4 Hz, 2H, -OCH-), 2.27 (tt, J = 3.6, 11.2 Hz, 1H, cyclohexane ring), and 1.92–1.10 ppm (m, 19H, cyclohexyl protons) . C NMR (126 MHz, CD) further confirms the ester carbonyl at δ 176.19 ppm and the oxygenated methylene at δ 69.21 ppm . Differentiation from tert-butyl esters is achieved by analyzing tert-butyl group signals (e.g., δ 1.2–1.4 ppm for -C(CH)) and comparing integration ratios .
Advanced Research Questions
Q. What mechanistic insights explain the formation of this compound during anodic oxidation reactions?
Methodological Answer: In anodic oxidation, this compound forms via radical intermediates. Cyclohexanol and cyclohexene are primary intermediates, with esterification occurring through coupling of cyclohexanecarboxylic acid derivatives with cyclohexylmethanol. Kinetic studies and isotopic labeling (e.g., O tracing) can elucidate pathways, while cyclic voltammetry identifies redox-active species. By-products like bicyclohexyl arise from dimerization, necessitating controlled potential electrolysis to suppress competing reactions .
Q. What computational methods are suitable for modeling the reactivity of this compound in esterification or transesterification reactions?
Methodological Answer: Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) can model transition states and activation energies for esterification. Solvent effects are incorporated using polarizable continuum models (PCM). For transesterification, molecular dynamics (MD) simulations track nucleophilic attack by alcohols on the ester carbonyl. Computational tools like Gaussian or ORCA provide insights into regioselectivity and steric effects from the cyclohexyl substituents .
Q. How can preparative chromatography resolve challenges in purifying this compound from high-boiling-point by-products?
Methodological Answer: Preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) with non-polar stationary phases (e.g., C18) effectively separate esters based on volatility and polarity. For example, GC with a DB-5 column resolves this compound (retention time ~15–18 min) from bicyclohexyl (~12–14 min) . Fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) is complementary but less effective for structurally similar esters .
Q. What are the applications of this compound in studying lipase-catalyzed reactions?
Methodological Answer: The compound serves as a substrate for lipases (e.g., Candida antarctica Lipase B) to probe steric and electronic effects in ester hydrolysis. Kinetic assays (e.g., UV-Vis monitoring of p-nitrophenol release) quantify enzymatic activity. Computational docking (AutoDock Vina) predicts binding affinities, highlighting interactions between the cyclohexyl groups and the enzyme's hydrophobic active site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
